molecular formula C11H17N3 B14055415 N-cyclohexyl-4-methylpyrimidin-2-amine

N-cyclohexyl-4-methylpyrimidin-2-amine

Cat. No.: B14055415
M. Wt: 191.27 g/mol
InChI Key: ZABGXRNUCVOKTG-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a cyclohexylamine substituent at position 2 and a methyl group at position 4 of the pyrimidine ring. Pyrimidine derivatives are well-documented for their roles in pharmaceuticals, including antimicrobial and anticancer agents . The cyclohexyl group may enhance lipophilicity, influencing pharmacokinetic properties, while the methyl group could stabilize the ring structure through steric and electronic effects.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-cyclohexyl-4-methylpyrimidin-2-amine

InChI

InChI=1S/C11H17N3/c1-9-7-8-12-11(13-9)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,12,13,14)

InChI Key

ZABGXRNUCVOKTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methylpyrimidin-2-amine typically involves the reaction of cyclohexylamine with 4-methylpyrimidine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-4-methylpyrimidin-2-one, while reduction could produce this compound derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidin-2-amine Derivatives

Compound Name Molecular Formula Substituents Key Properties/Activities References
2-Chloro-N-cyclohexyl-6-methylpyrimidin-4-amine C₁₁H₁₆ClN₃ Cl at position 4, methyl at 6, cyclohexyl at 2 pKa: 3.22; Boiling Point: 387.7°C
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine C₂₆H₂₄FN₅O Fluorophenyl at 4, methoxyphenylaminomethyl at 5, phenyl at 2 Antibacterial/antifungal activity; intramolecular N–H⋯N hydrogen bonding
4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine C₁₁H₉ClN₄O₂ Chloro-nitrophenyl at 4, methyl at 6 Electron-withdrawing nitro group enhances reactivity
N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine C₂₀H₂₁N₃O Methoxy-methylphenyl at 4, methylphenyl at 6 Lab research use; CAS 1019132-74-1

Substituent Effects on Physicochemical Properties

  • Chloro Substituents: The presence of chlorine (e.g., in ) increases molecular weight and polarity, lowering pKa (3.22) due to electron-withdrawing effects. This enhances acidity compared to non-halogenated analogs .
  • Hydrogen Bonding : The fluorophenyl derivative () exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing its conformation and enhancing antimicrobial activity. Dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) influence molecular packing and crystal stability .

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